molecular formula C11H9NO3S B7729860 (Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione

(Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione

Cat. No.: B7729860
M. Wt: 235.26 g/mol
InChI Key: LJEQHDQLEYCLSC-TWGQIWQCSA-N
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Description

(Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a methoxybenzylidene group attached to the thiazolidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione typically involves the condensation of 2-methoxybenzaldehyde with thiazolidine-2,4-dione. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidine-2,4-dione derivatives.

Scientific Research Applications

(Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diabetes and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: The parent compound without the methoxybenzylidene group.

    Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug.

    Pioglitazone: Another thiazolidinedione derivative with antidiabetic properties.

Uniqueness

(Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione is unique due to the presence of the methoxybenzylidene group, which imparts distinct chemical and biological properties. This structural modification can enhance its reactivity and specificity in various applications compared to other thiazolidine derivatives.

Biological Activity

(Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities, particularly in the fields of diabetes management and cancer therapy. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The molecular structure of this compound features a thiazolidine ring with a methoxy-substituted benzylidene group. This structural arrangement is crucial for its interaction with biological targets, particularly peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a significant role in glucose metabolism and adipocyte differentiation.

Mechanism of Action:

  • PPAR-γ Modulation: The compound acts as a partial agonist of PPAR-γ, which is involved in insulin sensitivity and glucose homeostasis. Unlike full agonists that can cause adverse effects such as weight gain, this compound offers a potentially safer profile while retaining antidiabetic efficacy .

Biological Activities

  • Antidiabetic Effects:
    • Studies have shown that this compound exhibits significant antidiabetic properties. It has been tested in various animal models, demonstrating a reduction in blood glucose levels comparable to standard treatments like rosiglitazone .
    • In vitro assays indicate that this compound enhances insulin sensitivity and promotes glucose uptake in adipocytes and muscle cells .
  • Anticancer Properties:
    • Recent research highlights the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells .
    • The mechanism involves modulation of the Bcl-2 family proteins, promoting pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cancer cell death .
  • Hepatoprotective Effects:
    • The compound has also demonstrated hepatoprotective effects against chemically induced liver injury in animal models. Histopathological evaluations confirmed its ability to mitigate liver damage, suggesting potential applications in liver diseases .

Table 1: Summary of Biological Activities

Activity TypeModel/SystemKey FindingsReference
AntidiabeticAnimal ModelsSignificant reduction in blood glucose levels
AnticancerMCF-7, MDA-MB-231Induced apoptosis; altered Bcl-2 family expression
HepatoprotectiveBALB/c MiceMitigated liver injury; confirmed histopathological benefits

Case Study: Anticancer Activity

A study evaluated this compound against human breast cancer cell lines. The results indicated that the compound significantly decreased cell proliferation in a dose-dependent manner. The IC50 values were notably lower than those observed for conventional chemotherapeutics like doxorubicin, highlighting its potential as a targeted therapy for breast cancer .

Properties

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEQHDQLEYCLSC-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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